
叔丁基3-(哌啶-4-基)苄基氨基甲酸酯
描述
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(piperidin-4-yl)benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(piperidin-4-yl)benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成镇痛素拮抗剂
叔丁基3-(哌啶-4-基)苄基氨基甲酸酯在合成镇痛素拮抗剂中发挥作用。已经开发出一种有效的不对称合成方法,用于合成相关化合物1-叔丁基3-甲基(3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯。这种化合物是制备镇痛素拮抗剂的有用中间体,突显了叔丁基和哌啶基结构在药物化学中的重要性 (Jona et al., 2009)。
抗癌药物中间体
叔丁基3-(哌啶-4-基)苄基氨基甲酸酯在合成小分子抗癌药物中起着重要作用。例如,这种化合物的衍生物叔丁基4-甲醛基-3,6-二氢吡啶-1(2H)-羧酸酯被用于开发靶向PI3K/AKT/mTOR途径的抗癌药物,这一途径对细胞生长和存活至关重要 (Zhang et al., 2018)。
生物活性化合物的开发
这种化学物质在合成生物活性化合物,如克唑替尼方面起着关键作用。对叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烯-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯的研究表明其在合成具有显著生物活性的分子中的作用 (Kong et al., 2016)。
在结构和X射线衍射研究中的应用
该化合物的衍生物已被用于结构和X射线衍射研究,以更好地理解潜在抗疟疾药物的分子构型。这表明其在帮助理解复杂分子结构方面的实用性,这对于药物的发现和开发至关重要 (Cunico et al., 2009)。
作用机制
Target of Action
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation.
Mode of Action
The compound interacts with its protein targets by binding to them. This binding flags the proteins for degradation, a process that is facilitated by the PROTAC . The compound’s mode of action is thus primarily through the initiation of protein degradation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and degradation. By marking certain proteins for degradation, the compound can influence these pathways and their downstream effects. The specific pathways and effects would depend on the proteins that are targeted, which can vary based on the specific protac that the compound is a part of .
Result of Action
The result of the compound’s action is the degradation of its target proteins. This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the proteins are involved in a disease process, their degradation could potentially slow or stop the progression of the disease .
安全和危害
未来方向
生化分析
Biochemical Properties
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and esterases, through its carbamate group. The nature of these interactions often involves the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to enzyme inhibition. Additionally, tert-butyl 3-(piperidin-4-yl)benzylcarbamate can interact with proteins and other biomolecules, potentially affecting their function and stability .
Cellular Effects
The effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate on cellular processes are diverse and depend on the specific cell type and experimental conditions. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl 3-(piperidin-4-yl)benzylcarbamate can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl 3-(piperidin-4-yl)benzylcarbamate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in inhibition or activation of their activity. For example, the carbamate group of tert-butyl 3-(piperidin-4-yl)benzylcarbamate can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over time, particularly in the presence of light or heat. Long-term exposure to tert-butyl 3-(piperidin-4-yl)benzylcarbamate can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable effect. Additionally, high doses of tert-butyl 3-(piperidin-4-yl)benzylcarbamate may result in toxic or adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and cellular conditions .
Transport and Distribution
The transport and distribution of tert-butyl 3-(piperidin-4-yl)benzylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of tert-butyl 3-(piperidin-4-yl)benzylcarbamate to specific cellular compartments or tissues, influencing its biological activity .
Subcellular Localization
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate exhibits specific subcellular localization, which can impact its activity and function. This compound may be targeted to particular organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of tert-butyl 3-(piperidin-4-yl)benzylcarbamate can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONSPCWQUCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467773 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-49-9 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


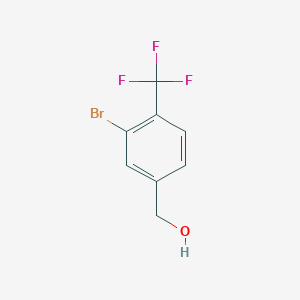
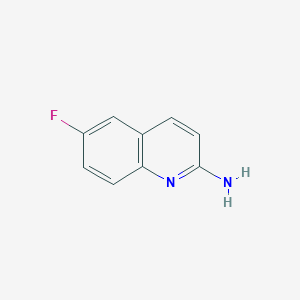
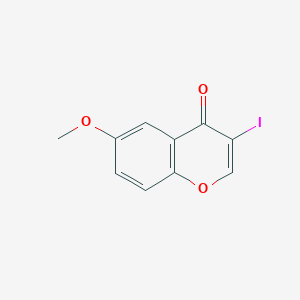
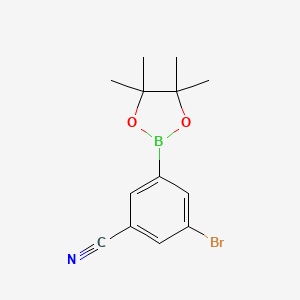
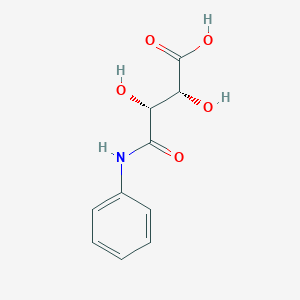
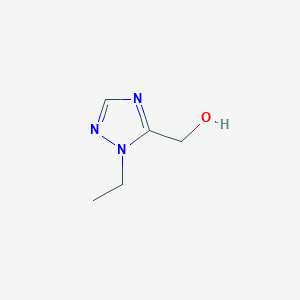
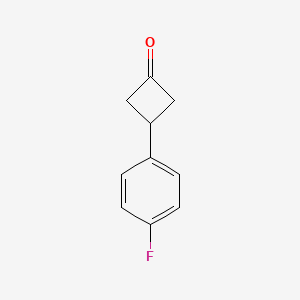
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)
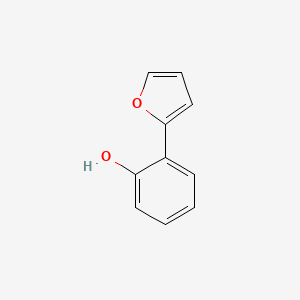




![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)
